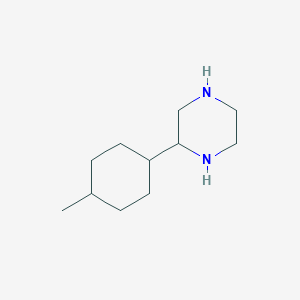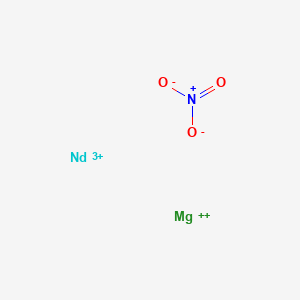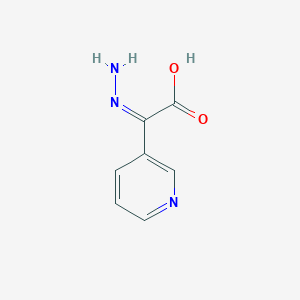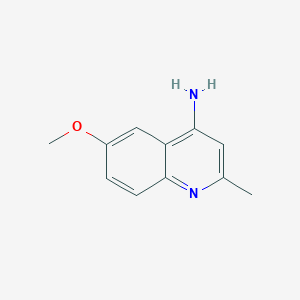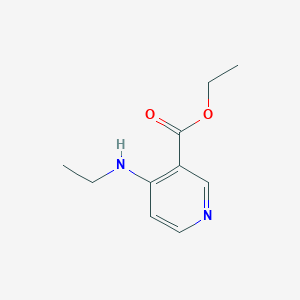
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone, also known as DNTB or 4-nitrothiophenyl-β-D-glucopyranoside, is a synthetic substrate used in various scientific research applications. It is commonly used as a diagnostic tool for detecting the presence of β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosidic bonds in various molecules.
Wirkmechanismus
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone is hydrolyzed by β-glucosidase, an enzyme that catalyzes the cleavage of the glycosidic bond between the glucose moiety and the aglycone moiety of the substrate. The hydrolysis of Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone by β-glucosidase results in the release of a yellow-colored product, which can be measured spectrophotometrically.
Biochemical and Physiological Effects:
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone does not have any known biochemical or physiological effects on living organisms. It is an inert substrate that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone has several advantages as a substrate for β-glucosidase activity assays. It is a stable and water-soluble substrate that can be easily measured spectrophotometrically. It is also relatively inexpensive and widely available. However, Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone has some limitations, including its low sensitivity and specificity for β-glucosidase. It may also be affected by other enzymes that can hydrolyze β-glucosidic bonds.
Zukünftige Richtungen
There are several future directions for the use of Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone in scientific research. One potential application is the development of new β-glucosidase inhibitors for the treatment of various diseases, such as cancer and diabetes. Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone can also be used as a substrate for the screening of novel β-glucosidase enzymes from various microbial sources. Additionally, Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone can be used in the development of new diagnostic tools for the detection of β-glucosidase activity in various biological samples.
Synthesemethoden
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 4-nitrophenyl-β-D-glucopyranoside with thiol reagents such as 2-mercaptoethanol or 2-mercaptoacetic acid. The resulting product is then oxidized with sodium periodate to produce Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone.
Wissenschaftliche Forschungsanwendungen
Dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)methyl)phenyl)methylene)-2(3H)-furanone is widely used in various scientific research applications, including the study of enzyme kinetics, enzyme inhibition, and enzyme activity assays. It is commonly used as a substrate for β-glucosidase activity assays in various biological samples, such as blood, urine, and tissue samples.
Eigenschaften
CAS-Nummer |
107803-27-0 |
|---|---|
Molekularformel |
C18H15NO6S |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(3E)-3-[[3,4-dihydroxy-5-[(4-nitrophenyl)sulfanylmethyl]phenyl]methylidene]oxolan-2-one |
InChI |
InChI=1S/C18H15NO6S/c20-16-9-11(7-12-5-6-25-18(12)22)8-13(17(16)21)10-26-15-3-1-14(2-4-15)19(23)24/h1-4,7-9,20-21H,5-6,10H2/b12-7+ |
InChI-Schlüssel |
IBPQZZQVKYXRLG-KPKJPENVSA-N |
Isomerische SMILES |
C\1COC(=O)/C1=C/C2=CC(=C(C(=C2)O)O)CSC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1COC(=O)C1=CC2=CC(=C(C(=C2)O)O)CSC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1COC(=O)C1=CC2=CC(=C(C(=C2)O)O)CSC3=CC=C(C=C3)[N+](=O)[O-] |
Synonyme |
2(3H)-Furanone, dihydro-3-((3,4-dihydroxy-5-(((4-nitrophenyl)thio)meth yl)phenyl)methylene)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





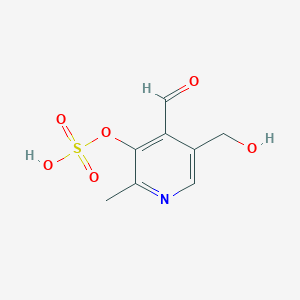
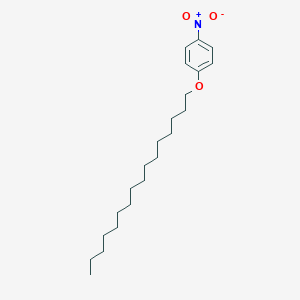


![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)
